(2S,4S)-(+)-2,4-Pentanediol physical properties
(2S,4S)-(+)-2,4-Pentanediol physical properties
An In-depth Technical Guide on the Physical Properties of (2S,4S)-(+)-2,4-Pentanediol
This technical guide provides a comprehensive overview of the core physical properties of (2S,4S)-(+)-2,4-Pentanediol, a versatile chiral building block. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a workflow diagram for the physical characterization of the compound.
Core Physical and Chemical Properties
(2S,4S)-(+)-2,4-Pentanediol, with the CAS number 72345-23-4, is a chiral diol widely used in asymmetric synthesis.[1][2] Its utility stems from its unique stereochemistry, which is instrumental in producing enantiomerically pure compounds in the pharmaceutical and agrochemical industries.[1][2] The molecule's two hydroxyl groups allow for various chemical transformations and contribute to its physical characteristics.[2] It typically appears as a white or off-white crystalline powder or solid.[2]
Data Presentation
The physical properties of (2S,4S)-(+)-2,4-Pentanediol are summarized in the table below. Data has been compiled from various chemical suppliers and databases to provide a comparative overview.
| Property | Value | Conditions & Notes | Source(s) |
| Molecular Formula | C₅H₁₂O₂ | [1][2][3] | |
| Molecular Weight | 104.15 g/mol | [4][5] | |
| Melting Point | 45 - 48 °C | lit. | [5][6] |
| 48 - 51 °C | [3][7] | ||
| 45 - 50 °C | [1][2] | ||
| Boiling Point | 111 - 113 °C | [3][6] | |
| 201 - 202 °C | For the general 2,4-Pentanediol mixture. | [8] | |
| Density | 0.978 g/mL | [3] | |
| 0.95 g/mL | At 25 °C (lit.), for the general 2,4-Pentanediol mixture. | [8] | |
| Specific Rotation | +39.8° | [α]20/D, c = 10 in chloroform | [5][6] |
| +41.2° | [α], c = 10 in CHCl₃ | [6] | |
| +54° | [α]20/D, c = 10 in EtOH | [1][2][3] | |
| Flash Point | 101 °C | Closed cup | [5] |
| 215 °F | [3][6] | ||
| Solubility | Fully miscible | In water. | [8][9] |
| Almost transparent | In EtOH. | [6] | |
| Appearance | Solid | [5] | |
| White or off-white crystalline powder | [1][2] | ||
| Purity | ≥ 98% (GC) | [1][2] | |
| 99% | [5] |
Experimental Protocols
The determination of the physical properties listed above relies on standard laboratory techniques. The following sections describe the general methodologies for these key experiments.
Melting Point Determination
The melting point is a critical indicator of purity.
Methodology:
-
A small, dry sample of crystalline (2S,4S)-(+)-2,4-Pentanediol is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range is typically narrow.
Boiling Point Determination
The boiling point provides information about the volatility of the substance.
Methodology:
-
A small volume of the liquid sample is placed in a distillation flask with boiling chips.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
The flask is heated gently.
-
The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer, with the temperature remaining constant. For measurements at pressures other than atmospheric, the pressure is recorded, and a correction can be applied.
Specific Rotation Measurement
As a chiral molecule, (2S,4S)-(+)-2,4-Pentanediol rotates plane-polarized light. The specific rotation is a characteristic property.
Methodology:
-
A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a designated solvent (e.g., chloroform or ethanol).[1]
-
The solution is transferred to a polarimeter cell of a known path length.
-
The optical rotation of the solution is measured using a polarimeter, which determines the angle by which the plane of polarized light is rotated.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and the wavelength of light used (typically the sodium D-line, 589 nm) are also recorded.
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Predicted ¹H and ¹³C NMR data are available for this compound.[3]
-
Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. The resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that are characteristic of the molecule's structure.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of 2,4-pentanediol will prominently feature a broad absorption band characteristic of the O-H stretching of the hydroxyl groups.[4]
-
Protocol: A thin film of the sample (if liquid) or a KBr pellet (if solid) is prepared. The sample is then analyzed using an IR spectrometer, which measures the absorption of infrared radiation at various wavelengths.
-
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.[4]
-
Protocol: A sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, and a spectrum is generated showing the relative abundance of each ion.
-
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the physical and structural characterization of a chiral compound like (2S,4S)-(+)-2,4-Pentanediol.
Caption: Workflow for the physical characterization of (2S,4S)-(+)-2,4-Pentanediol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4-Pentanediol, (+)- | C5H12O2 | CID 6950200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,4S)-(+)-Pentanediol 99 72345-23-4 [sigmaaldrich.com]
- 6. (2S,4S)-(+)-PENTANEDIOL | 72345-23-4 [amp.chemicalbook.com]
- 7. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 8. chembk.com [chembk.com]
- 9. Buy (2S,4S)-(+)-2,4-Pentanediol | 72345-23-4 [smolecule.com]
